molecular formula C5H8Cl2N2S B2988172 5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 105773-90-8

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B2988172
CAS RN: 105773-90-8
M. Wt: 199.09
InChI Key: ARWXHCROZUJRTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves taking a raw material and using a catalyst to carry out a substitution reaction . For example, ethanolamine can be used as a raw material, with organic acid as a catalyst, and hydrogen chloride as a chlorination reagent . The reaction is quick, and the method has the advantages of easily available raw materials, high product yield, and high product purity .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is used. In the case of similar compounds, they have been observed to undergo degradation depending on the pH value of the water they are in . They can also undergo isomerization in a polar environment .

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary precautions. For similar compounds, hazards identified include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

5-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWXHCROZUJRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-1,3-thiazol-2-amine hydrochloride

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